molecular formula C16H12O3 B282031 (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone

(6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone

Cat. No. B282031
M. Wt: 252.26 g/mol
InChI Key: SLMKWQHNVPQJAE-UHFFFAOYSA-N
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Description

(6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone, also known as HMBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. HMBP belongs to the class of benzofuran derivatives, which are known to have a diverse range of biological activities. The purpose of

Mechanism of Action

The mechanism of action of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone is not fully understood, but it is thought to involve the modulation of several signaling pathways. Inflammation is a complex process that involves the activation of several transcription factors, including NF-κB and AP-1. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has been shown to inhibit the activation of these transcription factors, which leads to the downregulation of inflammatory gene expression. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has also been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
(6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone can reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, there are also some limitations, such as the lack of information on the pharmacokinetics and pharmacodynamics of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone in vivo. Further studies are needed to determine the optimal dose and route of administration for (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone in animal models and humans.

Future Directions

There are several future directions for the study of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone, including the investigation of its potential therapeutic applications in humans. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has shown promising results in animal models of arthritis and neurodegenerative diseases, but further studies are needed to determine its safety and efficacy in humans. Other future directions include the development of novel derivatives of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone with improved pharmacological properties and the investigation of the molecular targets of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone in various signaling pathways.
Conclusion:
In conclusion, (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone is a synthetic compound that has been widely studied for its potential therapeutic applications. The synthesis of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone involves the reaction of 2-hydroxy-3-methylbenzoic acid with phenylmagnesium bromide, followed by the addition of acetic anhydride. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which are thought to involve the modulation of several signaling pathways. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone involves the reaction of 2-hydroxy-3-methylbenzoic acid with phenylmagnesium bromide, followed by the addition of acetic anhydride. The resulting product is then hydrolyzed to give (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone in high yield. Several modifications of this method have been reported in the literature, including the use of different starting materials and reagents.

Scientific Research Applications

(6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. (6-hydroxy-3-methyl-2-benzofuranyl)phenylMethanone has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(6-hydroxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C16H12O3/c1-10-13-8-7-12(17)9-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

SLMKWQHNVPQJAE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=CC(=C2)O)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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